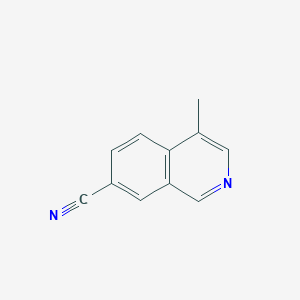

4-Methylisoquinoline-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-methylisoquinoline-7-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-6-13-7-10-4-9(5-12)2-3-11(8)10/h2-4,6-7H,1H3 |

InChI Key |

DJAOFUACTNNZDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=CC(=C2)C#N |

Origin of Product |

United States |

The Isoquinoline Core: a Cornerstone in Advanced Chemical Synthesis and Medicinal Chemistry

The isoquinoline (B145761) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of profound importance in the chemical sciences. nih.govwikipedia.org Its prevalence in a vast number of natural alkaloids, such as papaverine (B1678415) and morphine, has long cemented its role as a "privileged scaffold" in medicinal chemistry. nih.govwikipedia.orguop.edu.pk This term reflects the ability of the isoquinoline core to serve as a versatile template for the development of therapeutic agents targeting a wide array of biological targets. nih.govrsc.org

The significance of the isoquinoline framework is underscored by its presence in numerous clinically approved drugs and compounds under investigation for various ailments. researchgate.net The structural rigidity and aromatic nature of the isoquinoline ring system allow for the precise spatial orientation of functional groups, facilitating interactions with biological macromolecules. researchgate.net Researchers have successfully synthesized a multitude of isoquinoline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.netnih.gov

In the realm of advanced chemical synthesis, the construction of the isoquinoline core and its derivatives is a topic of continuous interest. nih.govrsc.org Classic methods such as the Bischler-Napieralski and Pictet-Spengler reactions have been supplemented by modern, more efficient synthetic strategies, often employing transition-metal catalysis. organic-chemistry.orgiust.ac.irnih.gov These advancements have enabled the creation of highly functionalized and structurally diverse isoquinoline-based molecules, further expanding their potential in drug discovery and materials science. nih.govharvard.edu The ability to introduce substituents at various positions on the isoquinoline ring, including the C4 position, is crucial for fine-tuning the electronic and steric properties of the molecule to achieve desired activities. nih.gov

Charting the Research Course for 4 Methylisoquinoline 7 Carbonitrile and Its Analogs

Strategic Approaches for the Elaboration of the this compound Scaffold

Multi-step Organic Synthesis Pathways

The construction of the this compound scaffold generally relies on established isoquinoline synthesis methods, which are then adapted to incorporate the required substituents at the correct positions. A common conceptual approach involves building the isoquinoline ring first, followed by the introduction or modification of functional groups.

A plausible pathway could commence with a variation of the Bischler-Napieralski or Pomeranz-Fritsch–Bobbitt reaction to form the core isoquinoline ring system. nih.gov For instance, a suitably substituted phenethylamine (B48288) derivative would be a key starting material. The synthesis would likely proceed through the following conceptual stages:

Preparation of a Key Intermediate: Starting from a commercially available substituted toluene (B28343) or aniline, a multi-step process would be used to construct a phenethylamine precursor bearing a cyano group at the meta-position relative to the ethylamine (B1201723) side chain.

Cyclization: The phenethylamine derivative would undergo acylation followed by acid-catalyzed cyclization (Bischler-Napieralski) or reaction with a glyoxal (B1671930) derivative followed by cyclization (Pomeranz-Fritsch–Bobbitt) to form a dihydroisoquinoline intermediate. nih.gov

Aromatization and Methylation: The dihydroisoquinoline is then aromatized to the isoquinoline. The introduction of the methyl group at the C-4 position can be challenging. One strategy involves the C-4 alkylation of an isoquinoline intermediate using a vinyl ketone in the presence of an acid catalyst, which retains the aromaticity of the ring. nih.gov Another approach could involve a more complex build-up of the ring that already contains the C-4 methyl substituent.

The development of continuous flow processes for multi-step synthesis offers a modern alternative to traditional batch chemistry, allowing for the integration of reaction, purification, and collection steps into a seamless sequence, which could be applied to the synthesis of complex isoquinolines.

Regioselective and Chemoselective Functionalization Techniques

Regioselective and chemoselective functionalization are critical for the synthesis and derivatization of the this compound scaffold. The inherent reactivity of the isoquinoline ring system must be carefully managed to direct reactions to the desired positions.

Regioselectivity: The functionalization of the isoquinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents.

C-H Functionalization: Direct C-H functionalization using transition metal catalysis has emerged as a powerful tool for modifying quinoline (B57606) and isoquinoline scaffolds. nih.gov For instance, palladium-catalyzed C-H activation can be used to introduce aryl or alkenyl groups at specific positions, often directed by a coordinating group or by the inherent electronic properties of the N-heterocycle. nih.gov While no specific studies focus solely on the C-7 position of isoquinoline, directing group strategies can facilitate functionalization at otherwise less reactive sites. nih.gov

Halogenation: Selective halogenation of the isoquinoline ring at specific positions can provide a handle for subsequent cross-coupling reactions. The positions of halogenation are dictated by the electronic nature of the ring and any existing substituents.

Chemoselectivity: In a molecule with multiple functional groups like this compound, chemoselectivity is paramount. For example, when performing reactions on the isoquinoline ring, the nitrile group must remain intact. This requires the use of reaction conditions that are compatible with the nitrile functionality. Conversely, transformations targeting the nitrile group should not affect the aromatic core or the methyl group. Energy transfer catalysis has been shown to enable highly chemoselective reductions of quinolines and isoquinolines, leaving other functional groups untouched. researchgate.net

Derivatization and Structural Modification Strategies for this compound

Once the this compound scaffold is obtained, it can be further modified to create a library of derivatives for various applications, such as the development of protein kinase inhibitors. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly noteworthy for its mild reaction conditions and broad functional group tolerance. youtube.comlibretexts.org

To utilize a Suzuki coupling for the derivatization of the this compound scaffold, a precursor with a suitable leaving group (e.g., bromine, iodine, or triflate) at a desired position on the isoquinoline ring would be required. For example, a 4-methyl-X-halo-isoquinoline-7-carbonitrile could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of aqueous media and specialized surfactants like saponin (B1150181) can render these reactions more environmentally friendly. rsc.org

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Cs₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | Aryl/heteroaryl halides, Aryl/heteroaryl boronic acids |

This table represents typical conditions for Suzuki-Miyaura reactions and is illustrative for potential applications to the isoquinoline scaffold.

Nucleophilic Substitution Reactions

The isoquinoline ring, particularly when activated by electron-withdrawing groups or as a quaternary pyridinium-type salt, is susceptible to nucleophilic substitution reactions (SₙAr). nih.govmdpi.com In the context of this compound, the electron-withdrawing nature of the nitrile group can activate the ring towards nucleophilic attack.

A common strategy involves the displacement of a halide from a halo-isoquinoline derivative. For instance, a chlorine atom at the C-1 or C-3 position of the isoquinoline ring can often be displaced by various nucleophiles such as amines, alkoxides, or thiolates. The regioselectivity of such substitutions is a key consideration. For example, in 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack preferentially occurs at the C-4 position. mdpi.com Similar principles of regioselectivity would apply to appropriately substituted isoquinoline precursors. The nitrile group itself can also undergo nucleophilic attack under certain conditions, although this typically requires harsh reagents.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are powerful tools for the construction of complex, multi-cyclic molecular architectures from simpler precursors. In the context of this compound, the nitrile group and the methyl group can potentially participate in such reactions to form new fused ring systems. While specific examples involving this exact molecule are not extensively documented in publicly available literature, the reactivity of related isoquinoline and quinoline derivatives provides a basis for predicting potential transformations.

One plausible strategy involves the chemical modification of the methyl group to introduce a nucleophilic or electrophilic center that can then react with the nitrile group. For instance, oxidation of the methyl group to a carboxylic acid, followed by activation, could lead to an acyl intermediate that undergoes intramolecular attack by the nitrile nitrogen, potentially forming a fused pyridone ring system after hydrolysis. Conversely, reduction of the nitrile to an amine, followed by reaction with an appropriately functionalized methyl group derivative, could also lead to novel cyclic structures.

The conditions for such cyclizations are often dependent on the nature of the reactive groups and the desired ring size. Common methodologies in related systems include:

Acid or Base Catalysis: To promote the nucleophilicity or electrophilicity of the reacting moieties.

Metal-Catalyzed Cross-Coupling Reactions: To first construct a precursor with the necessary functional groups for cyclization.

Thermal or Photochemical Conditions: To induce cyclization in specific cases.

The following table illustrates hypothetical intramolecular cyclization reactions that could be explored with derivatives of this compound, based on known chemical principles.

| Starting Material Derivative | Reagents/Conditions | Potential Product |

| 4-(Bromomethyl)isoquinoline-7-carbonitrile | Base (e.g., NaH), heat | Fused cyclized product |

| 4-Methylisoquinoline-7-carboxamide | Dehydrating agent (e.g., POCl₃) | Fused pyrimidine (B1678525) derivative |

| 4-(2-Aminoethyl)isoquinoline-7-carbonitrile | Acid catalysis, heat | Fused dihydropyridine (B1217469) derivative |

This table presents hypothetical reactions based on general principles of organic synthesis and reactivity of related compounds.

Imine and Hydrazone Formation Reactions for Structural Diversification

The nitrile group of this compound can be converted into a carbonyl group (aldehyde or ketone) through established methods such as reduction followed by hydrolysis (e.g., using DIBAL-H and then aqueous acid). This carbonyl functionality serves as a versatile handle for further structural diversification through the formation of imines (Schiff bases) and hydrazones. These reactions involve the condensation of the aldehyde or ketone with primary amines or hydrazines, respectively, and are fundamental in constructing diverse molecular libraries for biological screening. organic-chemistry.org

The formation of imines and hydrazones is typically a reversible reaction and is often catalyzed by acid. bham.ac.uk The general mechanism involves the nucleophilic addition of the amine or hydrazine (B178648) to the carbonyl carbon, followed by dehydration to form the C=N double bond. organic-chemistry.orgbham.ac.uk The stability of the resulting imine or hydrazone can vary, with hydrazones often being more stable towards hydrolysis than imines derived from aliphatic amines. researchgate.net

The structural diversity that can be achieved through these reactions is vast, as a wide array of commercially available or synthetically accessible amines and hydrazines can be employed. This allows for the systematic modification of the steric and electronic properties of the substituent at the 7-position of the isoquinoline ring, which can be crucial for modulating biological activity.

| Carbonyl Precursor | Amine/Hydrazine | Product Type |

| 4-Methylisoquinoline-7-carbaldehyde | Aniline | Imine (Schiff Base) |

| 4-Methylisoquinoline-7-carbaldehyde | Hydrazine hydrate (B1144303) | Hydrazone |

| 4-Methylisoquinoline-7-carbaldehyde | Phenylhydrazine | Phenylhydrazone |

| 4-Methylisoquinoline-7-carbaldehyde | Semicarbazide | Semicarbazone |

This table provides examples of imine and hydrazone formation from a hypothetical aldehyde derivative of this compound.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of complex heterocyclic molecules like this compound can often involve multi-step procedures with significant environmental impact. Applying green chemistry principles can lead to more sustainable and efficient synthetic routes.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com For instance, catalytic cyclization reactions are generally more atom-economical than stoichiometric methods.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.comresearchgate.net The use of microwave-assisted synthesis can also reduce or eliminate the need for solvents. nih.gov

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. mdpi.com The development of reusable catalysts is a key area of research in green synthesis of nitrogen heterocycles. mdpi.comnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depletable fossil fuels. nih.govresearchgate.net While challenging for complex heterocycles, research into bio-based precursors is an active area.

Recent advances in the green synthesis of nitrogen-containing heterocycles have focused on catalytic methods and non-traditional activation techniques like microwave and ultrasound irradiation. mdpi.comnih.gov For the synthesis of isoquinolines, various catalytic systems, including those based on palladium, rhodium, and copper, have been developed to enable more efficient and environmentally benign C-H activation and annulation strategies. organic-chemistry.orgnih.govcolab.ws While specific green synthetic routes for this compound are not detailed in the literature, the general methodologies developed for isoquinoline synthesis can be adapted to improve its environmental footprint.

| Green Chemistry Principle | Application in Isoquinoline Synthesis |

| Atom Economy | Transition-metal-catalyzed annulation reactions that form the isoquinoline core with minimal byproducts. organic-chemistry.orgnih.gov |

| Safer Solvents | Use of water, ionic liquids, or deep eutectic solvents as reaction media. mdpi.comresearchgate.net |

| Catalysis | Rhodium(III)-catalyzed C-H activation/cyclization to build the isoquinoline ring system. colab.ws |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. nih.gov |

This table illustrates the application of green chemistry principles to the synthesis of isoquinoline scaffolds in general.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methylisoquinoline 7 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom within the 4-Methylisoquinoline-7-carbonitrile molecule can be established.

In the ¹H NMR spectrum, distinct signals are expected for the methyl group protons, as well as for the aromatic protons on the isoquinoline (B145761) ring system. The chemical shift of the methyl protons provides information about their local electronic environment. The aromatic protons will appear as a set of coupled signals, and their specific chemical shifts and splitting patterns (coupling constants) are dictated by their positions on the isoquinoline ring and the electronic influence of the nitrile and methyl substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign the proton and carbon signals, respectively, by revealing their correlations. For instance, anomalous line broadening has been observed in the ¹H NMR spectra of some 3,4-dihydroisoquinolines, which can be influenced by the solvent and temperature. ias.ac.in

The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in this compound, including the methyl carbon, the nitrile carbon, and the carbons of the isoquinoline core. The chemical shifts of these carbons are highly sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| Methyl Protons (-CH₃) | 2.0 - 3.0 | Singlet, unless coupled to other protons. |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | Complex multiplet patterns are expected due to spin-spin coupling. |

| ¹³C NMR | ||

| Methyl Carbon (-CH₃) | 15 - 25 | |

| Nitrile Carbon (-C≡N) | 110 - 125 | |

| Aromatic Carbons (Ar-C) | 120 - 150 | The exact shifts depend on the substitution pattern. |

| Quaternary Carbons (Ar-C) | 140 - 160 | Carbons with no attached protons will have lower intensity signals. |

Note: The exact chemical shifts can be influenced by the solvent used for the NMR measurement. The data presented are general ranges based on similar structures.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy.

Upon ionization in the mass spectrometer, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion of this compound can undergo fragmentation. The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are recorded, producing a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure. For isoquinoline alkaloids, characteristic fragmentation behaviors have been identified, which can aid in structural elucidation. nih.gov The fragmentation of quinoline (B57606) derivatives often involves the loss of HCN from the molecular ion. mcmaster.ca The presence of methoxy (B1213986) groups can lead to the loss of a methyl radical (CH₃•) or formaldehyde (B43269) (CH₂O). mcmaster.ca

Table 2: Expected Key Fragmentation Peaks in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Interpretation |

| [M]⁺ | [C₁₁H₈N₂]⁺ | Molecular ion |

| [M-1]⁺ | [C₁₁H₇N₂]⁺ | Loss of a hydrogen radical |

| [M-15]⁺ | [C₁₀H₅N₂]⁺ | Loss of a methyl radical (CH₃•) |

| [M-27]⁺ | [C₁₀H₈N]⁺ | Loss of hydrogen cyanide (HCN) |

Note: The relative intensities of these peaks will depend on the ionization method and energy used.

Ultraviolet-Visible Absorption and Emission Spectroscopy for Photophysical Property Elucidation

Ultraviolet-visible (UV-Vis) absorption and emission spectroscopy are key techniques for investigating the electronic properties of molecules. These methods provide insights into the electronic transitions, energy levels, and luminescent behavior of this compound.

The UV-Vis absorption spectrum of this compound reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to various excited states. wikipedia.org These transitions are typically of the π → π* and n → π* type for aromatic molecules containing heteroatoms and multiple bonds. libretexts.orgmasterorganicchemistry.com The position of the absorption maxima (λ_max) is influenced by the extent of the conjugated π-system and the nature of the substituents. The presence of the methyl and nitrile groups on the isoquinoline core will affect the energy of the molecular orbitals and thus the absorption wavelengths.

The energy band gap of a material can be estimated from its UV-Vis absorption spectrum. researchgate.netnist.gov For molecules, this corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Upon absorption of light, an excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum of this compound will show emission at longer wavelengths (lower energy) than its absorption spectrum. The difference between the absorption maximum and the emission maximum is known as the Stokes shift. mdpi.com A larger Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net This value is crucial for assessing the brightness of a fluorescent molecule. The quantum yield can be determined using either absolute methods with an integrating sphere or relative methods by comparing the fluorescence intensity to that of a standard with a known quantum yield.

Table 3: Representative Photophysical Data for Similar Aromatic Nitriles

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Solvent |

| 4-Aminophthalonitrile | 340 | 450 | ~7600 | 0.68 | Dioxane |

| 4-(Dimethylamino)benzonitrile | 297 | 455 | ~12000 | 0.03 | Acetonitrile |

Note: This data is for illustrative purposes and the properties of this compound may differ.

The photophysical properties of certain molecules can be significantly influenced by a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.orgrsc.org In molecules possessing both an electron-donating and an electron-accepting moiety connected by a single bond, photoexcitation can lead to an intramolecular electron transfer coupled with a twisting of the molecular geometry. This process can result in a highly polar excited state that often exhibits a large Stokes shift and solvent-dependent emission properties. diva-portal.org The isoquinoline ring can act as an electron-accepting unit, and depending on the electronic nature of the substituents, TICT effects could potentially be observed in derivatives of this compound, influencing its fluorescence characteristics. nih.govnih.gov

Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) Analysis

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials. rigaku.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. warwick.ac.uk The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. researchgate.net PXRD is valuable for identifying the bulk material, assessing its purity, and studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. bme.hu Rietveld refinement of PXRD data can also be used to determine or refine crystal structures. warwick.ac.uk

Table 4: Illustrative Crystallographic Data Parameters from an SCXRD Experiment

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit in the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles that define the conformation of the molecule. |

Note: The actual values for this compound would be determined from experimental data.

Elucidation of Intermolecular Interactions and Supramolecular Assemblies

Without crystal structure data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, π-stacking, or other non-covalent forces that govern the formation of supramolecular assemblies in the solid state of this compound, cannot be provided.

Absolute Configuration Assignment

The concept of absolute configuration is relevant for chiral molecules. As this compound is an achiral molecule, this section is not applicable.

Polymorphism Characterization

No studies on the potential polymorphic forms of this compound have been reported. Polymorphism screening and characterization would require dedicated experimental work, which appears not to have been conducted or published.

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Conformation Studies

Specific Raman or other vibrational spectroscopy data for this compound are not available in the reviewed literature. This data would be crucial for understanding its molecular conformation and vibrational modes.

An important note on the available research: While this article focuses on the computational and theoretical investigations of This compound , it is crucial to note that specific, published research data for this exact molecule is limited in the public domain. Therefore, to illustrate the powerful computational methodologies outlined, this article will draw upon established research and findings for the broader class of isoquinoline and quinoline derivatives. These examples serve to demonstrate how techniques like Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling are applied to this family of compounds, providing a robust framework for understanding the likely properties and interactions of this compound itself.

Computational Chemistry and Theoretical Investigations of 4 Methylisoquinoline 7 Carbonitrile

Computational chemistry provides indispensable tools for predicting the physicochemical properties, biological activities, and molecular interactions of chemical compounds before their synthesis, thereby accelerating research and development. For heterocyclic compounds like 4-Methylisoquinoline-7-carbonitrile, these theoretical investigations offer profound insights into their electronic nature and potential as therapeutic agents.

Academic Applications and Interdisciplinary Research Leveraging 4 Methylisoquinoline 7 Carbonitrile

Medicinal Chemistry Research and Drug Discovery Endeavors (Preclinical, In Vitro/In Vivo Mechanistic)

The scaffold of 4-methylisoquinoline-7-carbonitrile has become a focal point in medicinal chemistry for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, making it a valuable starting point for creating analogs with a wide range of biological activities. These efforts are primarily in the preclinical and in vitro/in vivo mechanistic study phases, exploring its potential across various diseases.

Rational Design and Synthesis of Bioactive this compound Analogs

The process of discovering new drugs often begins with a lead compound, a chemical starting point that shows promise for a particular biological target. nih.gov Rational drug design, a modern approach, utilizes the three-dimensional structure of the target to guide the synthesis of more specific and potent inhibitors. nih.govresearchgate.netmdpi.com This method is particularly effective in creating hybrid molecules that combine different pharmacophores to enhance therapeutic effects. nih.govresearchgate.netmdpi.com

A key strategy in analog synthesis is the modification of the core structure. For instance, in the development of quinazoline-based inhibitors, the 4-anilino-quinazoline moiety is considered a "privileged scaffold" due to its structural properties that favor binding to kinase domains. nih.gov The synthesis of analogs often involves multi-step reactions. For example, the synthesis of certain morpholinopyrimidine-5-carbonitrile derivatives starts with the chlorination of a pyrimidinone ring, followed by reactions with morpholine (B109124) and hydrazine (B178648) hydrate (B1144303) to create key intermediates. nih.gov These intermediates are then further modified to produce a library of analogs with diverse substitutions. nih.gov

The synthesis of imidazoquinoline analogues, for example, might involve the reaction of a trifluoroacetate (B77799) salt with triethylamine (B128534) and acetyl chloride in anhydrous THF to yield the desired product after purification. nih.gov This systematic approach allows researchers to explore how different chemical groups at various positions on the scaffold affect biological activity.

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. These studies involve systematically altering the chemical structure of a molecule and observing the effect on its biological activity.

For instance, in the development of TLR7-agonistic imidazoquinolines, SAR studies revealed that the 4-amino group is essential for activity, and modifications to the secondary amine of the C2 ethylaminomethylene sidechain were not well-tolerated. nih.gov A systematic exploration of N1-benzyl-C2-alkyl substituents demonstrated a clear relationship between the length of the alkyl chain and the compound's TLR7-agonistic potency, with a C2-n-butyl group being optimal. nih.gov

Similarly, in the optimization of quinazoline-based EGFR inhibitors, SAR studies have shown that the N-1 and N-3 atoms of the quinazoline (B50416) ring are crucial for binding to the kinase's active site through hydrogen bonds. nih.gov The nature and position of substituents on the quinazoline core significantly influence both potency and selectivity. For example, introducing a 4-methyl-piperazine-containing residue at the C-7 position can enhance EGFR inhibitory activity due to the formation of an ionic bond with carboxyl residues in the target's structure. nih.gov

The following table summarizes key SAR findings for related heterocyclic compounds:

| Scaffold | Key SAR Findings | Reference |

| Imidazoquinoline | The 4-amino group is essential for activity. Optimal TLR7-agonistic potency is achieved with a C2-n-butyl group. | nih.gov |

| Quinazoline | N-1 and N-3 atoms are crucial for binding to the kinase active site. Substituents at the C-7 position significantly influence inhibitory activity. | nih.gov |

These examples highlight how SAR studies guide the iterative process of drug design, leading to the development of more potent and selective drug candidates.

Identification and Validation of Molecular Targets (e.g., PfATP4, Protein Kinase A, FtsZ, Serotonin Receptors)

A crucial aspect of drug discovery is the identification and validation of the molecular targets through which a compound exerts its effects. For derivatives of isoquinoline (B145761) and related nitrogen-containing heterocycles, a range of molecular targets have been investigated.

Protein Kinase A (PKA) in Plasmodium falciparum : A series of 3-methylisoquinoline-4-carbonitriles were evaluated as potential inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA). nih.gov Molecular dynamics simulations using a homology model of PfPKA guided the synthesis and investigation of these compounds, with one showing inhibition of parasite growth in vitro, establishing it as a lead for further development of antimalarial agents. nih.gov

Filamenting temperature-sensitive mutant Z (FtsZ) : FtsZ, a bacterial protein essential for cell division, has been identified as a promising drug target. nih.gov In silico studies have explored the interaction between gene protein 0.4 (GP0.4) from the T7 bacteriophage and E. coli FtsZ, suggesting a mechanism of inhibition that could inform the design of small molecule inhibitors targeting this protein. nih.gov

Aldosterone (B195564) Synthase (CYP11B2) : Research into 4-aryl-5,6,7,8-tetrahydroisoquinolines led to the discovery of potent and selective inhibitors of aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular and renal diseases. nih.gov One compound demonstrated dose-dependent reduction of aldosterone plasma levels in animal models, highlighting its potential for mechanistic studies. nih.gov

The table below lists some of the identified molecular targets for isoquinoline-related compounds and the therapeutic area of interest.

| Molecular Target | Therapeutic Area | Compound Class | Reference |

| Plasmodium falciparum Protein Kinase A (PfPKA) | Antimalarial | 3-Methylisoquinoline-4-carbonitriles | nih.gov |

| Filamenting temperature-sensitive mutant Z (FtsZ) | Antibacterial | - | nih.gov |

| Aldosterone Synthase (CYP11B2) | Cardiovascular/Renal Disease | 4-Aryl-5,6,7,8-tetrahydroisoquinolines | nih.gov |

In Vitro Mechanistic Studies of Biological Activity

In vitro mechanistic studies are essential for understanding how a compound affects biological systems at the molecular and cellular levels. These studies often involve examining enzyme inhibition kinetics and the modulation of cellular signaling pathways.

Enzyme inhibition kinetics provide valuable insights into how a compound interacts with its target enzyme. Different types of inhibitors—competitive, non-competitive, and uncompetitive—produce distinct changes in the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). khanacademy.orgyoutube.com These changes can be visualized using Michaelis-Menten and Lineweaver-Burk plots. khanacademy.org

Competitive inhibitors bind to the active site of the enzyme, competing with the substrate. libretexts.org This increases the apparent Km but does not affect the Vmax. youtube.com

Non-competitive inhibitors bind to a site other than the active site and reduce the Vmax without affecting the Km. youtube.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both the Vmax and the apparent Km. khanacademy.orgyoutube.com

The inhibitor constant, Ki, is a measure of the inhibitor's potency and can be calculated from the IC50 value, which is the concentration of inhibitor required to produce 50% inhibition. sigmaaldrich.com The relationship between Ki and IC50 is described by the Cheng-Prusoff equation. sigmaaldrich.com

Slow-onset inhibition is a phenomenon where the inhibitory effect develops over time. beilstein-institut.de This can be due to several factors, including the slow formation of an enzyme-inhibitor complex or the inhibitor existing in multiple forms, only one of which is active. beilstein-institut.de

The table below summarizes the effects of different types of inhibitors on enzyme kinetics.

| Inhibitor Type | Effect on Vmax | Effect on Km |

| Competitive | No change | Increases |

| Non-competitive | Decreases | No change |

| Uncompetitive | Decreases | Decreases |

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are crucial regulators of cellular processes such as proliferation, differentiation, apoptosis, and transformation. medchemexpress.com The MAPK/ERK pathway, in particular, is frequently implicated in cancer development and is a key target for therapeutic intervention. medchemexpress.comresearchgate.net

Activation of the MAPK/ERK pathway can have dual roles in apoptosis, either promoting or inhibiting cell death depending on the cellular context and the nature of the stimulus. nih.gov For instance, sustained activation of ERK1/2 has been linked to pro-apoptotic effects in some cancer cells. nih.gov The modulation of these pathways by small molecule inhibitors can lead to cell cycle arrest and the induction of apoptosis. nih.govmdpi.com

Studies have shown that certain compounds can induce apoptosis by activating the MAPK pathway. mdpi.com For example, some anticancer agents have been observed to stimulate the phosphorylation of key proteins in the MAPK cascade, such as MEK and ERK, leading to programmed cell death. mdpi.com The inhibition of specific components of these pathways is a major strategy in cancer therapy. medchemexpress.com

The interplay between MAPK signaling and apoptosis is complex. For example, the MAPK/ERK pathway can control the expression of anti-apoptotic proteins like Mcl-1. researchgate.net Inhibition of the MEK-ERK pathway can downregulate Mcl-1, sensitizing cells to apoptosis. researchgate.net

The following table outlines the role of the MAPK/ERK pathway in cellular processes relevant to cancer therapy.

| Cellular Process | Role of MAPK/ERK Pathway | Reference |

| Proliferation | Promotes cell proliferation. | researchgate.net |

| Apoptosis | Can be pro-apoptotic or anti-apoptotic depending on the context. | nih.gov |

| Cell Cycle Progression | Regulates progression through the cell cycle. | researchgate.net |

Anti-Microbial Mechanisms (e.g., Membrane Permeability, Biofilm Inhibition)

The isoquinoline scaffold is a privileged structure in the development of new antimicrobial agents. Research into its derivatives reveals several mechanisms of action against a wide array of pathogens, including multidrug-resistant strains.

New classes of alkynyl isoquinolines have demonstrated potent bactericidal activity against numerous Gram-positive bacteria. mdpi.com Preliminary studies on the mechanism of action for compounds like HSN584 suggest they disrupt the biosynthesis of the bacterial cell wall and nucleic acids. mdpi.com This dual-target approach is promising for overcoming resistance. Furthermore, certain quinoline (B57606) derivatives, such as HT61, have been shown to be effective against both dividing and non-dividing Staphylococcus aureus cells, which is particularly relevant for treating persistent biofilm infections. asm.orgbiorxiv.orgsgul.ac.uk HT61 is thought to preferentially bind to the anionic components of the bacterial membrane, leading to structural instability and depolarization. biorxiv.org

Biofilm formation, a key virulence factor in chronic infections, is another area where isoquinoline derivatives show promise. Isatin-quinoline conjugates have been found to possess significant inhibitory activity against biofilm formation in Methicillin-resistant S. aureus (MRSA). nih.gov One such conjugate, 11a, demonstrated an 83.60% inhibition of biofilm formation. nih.gov Transmission electron microscopy (TEM) studies confirmed that these conjugates cause disruption of the bacterial cell membrane. nih.gov Similarly, the quinoline derivative HT61 not only reduces biofilm viability but also decreases biofilm biomass, making it a strong candidate for development. asm.orgbiorxiv.org

Some N2-arylidene-substituted 3-carbazoyl-isoquinolines have also been synthesized and tested for their antibacterial and antifungal properties. nih.gov One derivative, 1-(1-Chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine, was particularly effective against several strains of S. aureus, with a minimum inhibitory concentration (MIC) of 0.78 micrograms/ml. nih.gov

Table 1: Antimicrobial Activity of Selected Isoquinoline/Quinoline Derivatives

| Compound Class/Derivative | Target Organism(s) | Observed Mechanism/Activity | Source(s) |

| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | Perturbs cell wall and nucleic acid biosynthesis; bactericidal. mdpi.com | mdpi.com |

| Isatin-Quinoline Conjugates (11a) | Methicillin-resistant S. aureus (MRSA) | 83.60% biofilm inhibition; disruption of the cell membrane. nih.gov | nih.gov |

| Quinoline Derivative (HT61) | Staphylococcus aureus | Effective against non-dividing biofilm cells; reduces biofilm viability and biomass. asm.orgbiorxiv.org | asm.orgbiorxiv.org |

| 3-Carbazoyl-isoquinoline Derivative | S. aureus, Fungi | Antibacterial (MIC 0.78 µg/ml) and moderate antifungal activity. nih.gov | nih.gov |

Lead Identification and Optimization in Preclinical Drug Discovery

The isoquinoline framework serves as a valuable scaffold for lead identification and optimization in drug discovery, particularly in oncology and immunology. Its rigid structure allows for the precise spatial orientation of functional groups to interact with biological targets.

A notable example is the structural optimization of derivatives from the natural product lycobetaine to develop inhibitors of neuroendocrine prostate cancer (NEPC). nih.gov By simplifying the lycobetaine scaffold to a core 4-aryl-substituted isoquinoline, researchers identified an active compound (1) and, through systematic structure-activity relationship (SAR) studies, discovered a highly potent derivative (46) with an IC50 value of 0.47 μM against the LASCPC-01 NEPC cell line. nih.gov This compound also showed remarkable selectivity (over 190-fold) compared to the standard prostate cancer cell line PC-3. nih.gov

Another successful application is the use of a fragment-merging strategy to identify novel inhibitors for Protein Kinase C ζ (PKCζ), a potential target for rheumatoid arthritis. nih.gov By screening a library of monosubstituted isoquinoline fragments, researchers identified and merged hits to create two new chemical series of inhibitors: 4,6-disubstituted and 5,7-disubstituted isoquinolines. nih.gov Further optimization led to compound 37, a potent and orally available 5,7-isoquinoline derivative that demonstrated good efficacy in a mouse model of collagen-induced arthritis. nih.gov This highlights how the isoquinoline core can be used to rapidly develop lead compounds even without protein-ligand structural information. nih.gov

The versatility of the isoquinoline scaffold is also evident in the development of inhibitors for Heat Shock Protein 90 (Hsp90), a target in cancer therapy. nih.gov A novel class of aminoquinazoline derivatives, which can be considered related structures, was developed from a library screen hit into potent and selective Hsp90 inhibitors. nih.gov

Table 2: Examples of Isoquinoline Scaffolds in Lead Optimization

| Target | Initial Scaffold/Fragment | Optimized Lead Compound | Key Finding | Source(s) |

| Neuroendocrine Prostate Cancer | Lycobetaine / 4-Aryl-isoquinoline | Compound 46 | Potent (IC50 = 0.47 μM) and highly selective inhibitor. | nih.gov |

| Protein Kinase C ζ (PKCζ) | Monosubstituted isoquinolines | Compound 37 (5,7-disubstituted) | Orally available inhibitor with in vivo efficacy in an arthritis model. | nih.gov |

| Heat Shock Protein 90 (Hsp90) | Aminoquinazoline library hit | Compound 15 (SNX-6833) | Structurally distinct class of potent and selective Hsp90 inhibitors. | nih.gov |

Materials Science Applications of this compound Derivatives

The inherent photophysical properties of the isoquinoline ring make it and its derivatives attractive candidates for applications in materials science, especially in the field of optoelectronics.

Development of Organic Luminescent Materials

Luminescent compounds are crucial for technologies like organic light-emitting diodes (OLEDs), sensors, and optical recording systems. nih.govacs.org Derivatives of isoquinoline have been explored for these applications. For instance, a study on dihydrothieno[2,3-c]isoquinolines, which feature an isoquinoline-carbonitrile substructure, investigated their photophysical characteristics as luminescent materials. nih.govacs.org These compounds demonstrate the potential of the isoquinoline core in creating novel fluorescent materials.

The development of new emitters for OLEDs often involves heterocyclic structures. While direct use of this compound hasn't been reported, related structures are common. Deep blue organic light-emitting diodes have been fabricated using indeno[1,2-f]isoquinoline derivatives, achieving efficient deep-blue emission with high external quantum efficiency. mdpi.com The design of such materials often relies on combining donor and acceptor moieties to tune the emission properties, and the isoquinoline-carbonitrile structure represents a classic donor-acceptor setup. nih.gov

Role as Ligands in Coordination Chemistry

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This property allows isoquinoline and its derivatives to act as ligands in the formation of coordination complexes with a wide range of applications, from catalysis to magnetism. clarku.eduup.ac.za

Studies have reported the synthesis and crystal structures of coordination complexes formed between isoquinoline (iQuin) and metal halides like cobalt(II) and nickel(II). clarku.eduup.ac.za These complexes, with general formulas such as (iQuin)₂CoX₂ and (iQuin)₄NiX₂, exhibit interesting magnetic properties dominated by single-ion anisotropy. clarku.eduup.ac.za Similarly, isoquinoline N-oxide has been shown to form coordination complexes with zinc(II), creating distorted tetrahedral or pseudo-octahedral geometries depending on the counter-ions present. nih.gov

Derivatives such as (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can act as bidentate ligands, coordinating with transition metals like Cu²⁺ and Co²⁺. mdpi.com The ability of the isoquinoline scaffold to be functionalized allows for the design of polydentate ligands, which can form stable and structurally diverse metal complexes. mdpi.com The nitrile group in this compound could also potentially participate in metal coordination, making it a candidate for forming novel coordination polymers or metal-organic frameworks (MOFs).

Table 3: Isoquinoline Derivatives as Ligands in Coordination Chemistry

| Ligand | Metal Ion(s) | Resulting Complex Type/Geometry | Source(s) |

| Isoquinoline (iQuin) | Co(II), Ni(II) | Neutral complexes, e.g., (iQuin)₂CoCl₂ | clarku.eduup.ac.za |

| Isoquinoline N-oxide | Zn(II) | Distorted tetrahedral or pseudo-octahedral, e.g., Zn(iQNO)₆₂ | nih.gov |

| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Cu(II), Co(II) | Bidentate coordination (2:1 ligand-to-metal ratio) | mdpi.com |

Corrosion Inhibition Studies (Experimental and Theoretical Investigations)

Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for metals in acidic environments. nih.govacs.org They function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.net The isoquinoline ring system, containing a nitrogen heteroatom, makes its derivatives prime candidates for such applications.

Research has shown that isoquinoline derivatives are effective corrosion inhibitors, with their efficiency typically increasing with concentration. nih.govacs.org For example, 1-isoquinolinyl phenyl ketone has been studied as a corrosion inhibitor for mild steel in HCl acid. researchgate.net Polarization studies showed that the compound affects both anodic and cathodic reactions, indicating it acts as a mixed-type inhibitor. researchgate.net The adsorption of this inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net

In another study, dihydrothieno[2,3-c]isoquinoline derivatives, which contain both nitrogen and sulfur atoms, were investigated as corrosion inhibitors. nih.govacs.org The presence of multiple heteroatoms often enhances the adsorption process and, consequently, the inhibition efficiency. Theoretical investigations, such as quantum chemical calculations, can be employed to correlate the electronic properties of the inhibitor molecules with their performance and to model their adsorption on the metal surface. nih.gov

Development of Chemical Probes and Biosensors (e.g., for Metal Ion Detection)

The development of selective and sensitive chemical sensors for detecting environmentally and biologically important species is a major area of research. Fluorescent chemosensors are particularly valuable due to their high sensitivity and ease of use. The isoquinoline scaffold is a useful platform for designing such sensors.

The replacement of a quinoline moiety with an isoquinoline moiety in a sensor molecule has been shown to switch the target metal ion specificity. nih.gov A sensor based on a tetrakis(2-quinolylmethyl) ligand (TQLN) showed a specific fluorescence increase for Zn²⁺, whereas its isoquinoline counterpart (1-isoTQLN) exhibited a strong and specific response to Cd²⁺. nih.gov This demonstrates that subtle changes to the heterocyclic core can precisely tune the sensor's selectivity.

Novel quinoline-based thiazole (B1198619) derivatives have been synthesized and shown to act as fluorescent "turn-off" sensors for Fe³⁺, Fe²⁺, and Cu²⁺ ions through a fluorescence quenching mechanism. acs.org Given the structural similarity, it is highly probable that analogous isoquinoline-based systems could be developed for similar purposes. The nitrile group of this compound could also play a role in metal ion coordination or in modulating the electronic properties of a sensor molecule. General-purpose heavy metal sensors based on phenanthroline, another nitrogen-containing heterocycle, are capable of detecting a broad range of metal ions, including Cu²⁺, Hg²⁺, Pb²⁺, and Zn²⁺, further underscoring the utility of such structures in sensor design. thermofisher.com

Table 4: Isoquinoline/Quinoline Derivatives in Metal Ion Sensing

| Sensor Molecule | Target Ion(s) | Sensing Mechanism | Key Finding | Source(s) |

| 1-isoTQLN | Cd²⁺ | Fluorescence "turn-on" (monomer emission) | Switching from Zn²⁺ (with quinoline analog) to Cd²⁺ selectivity. | nih.gov |

| Quinoline-based Thiazole Derivatives (QPT, QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence quenching | Selective detection with a 1:1 complex formation. | acs.org |

| Phen Green FL / SK | Cu²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Ni²⁺ | Fluorescence quenching | General-purpose heavy metal sensing. | thermofisher.com |

Q & A

Q. What are the best practices for assessing environmental stability and degradation pathways of this compound?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products via LC-MS. Hydrolysis of the nitrile group to carboxylic acid under alkaline conditions is a major pathway. Toxicity assessments (e.g., Daphnia magna assays) are critical for ecotoxicological profiling, especially if methyl groups enhance persistence .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for structurally similar derivatives?

- Methodology : Variations (e.g., 182–185°C vs. 192–195°C ) may stem from polymorphic forms or impurities. Replicate syntheses using identical starting materials (e.g., CAS-certified reagents) and DSC (Differential Scanning Calorimetry) to confirm thermal behavior. PXRD (Powder X-ray Diffraction) identifies crystalline vs. amorphous phases .

Q. Why do NMR spectra for ostensibly identical compounds vary across studies?

- Methodology : Solvent-induced shifts (e.g., CDCl vs. DMSO-d) and concentration effects alter peak splitting. Standardize protocols using ERETIC2 (Electronic Reference To Access In Vivo Concentrations) for quantitative NMR. Cross-validate with independent techniques like FT-IR for functional group consistency .

Ethical and Reporting Guidelines

Q. How should researchers handle data ownership and reproducibility challenges in multi-institutional studies?

Q. What ethical considerations apply when extrapolating in vitro findings to preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.